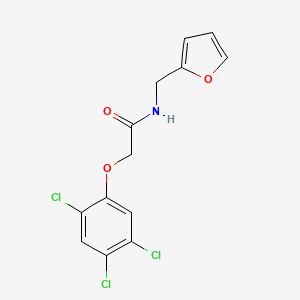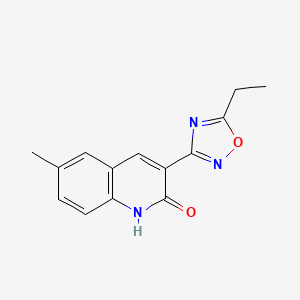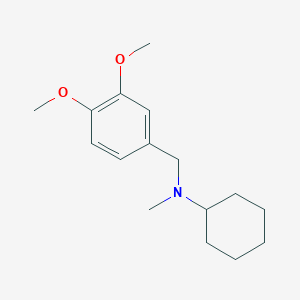
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and its availability in a variety of formulations. However, there are some limitations to its use. For example, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, the use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in animal experiments can be limited by its potential toxicity and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models. Finally, there is interest in the development of new formulations of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide that can improve its pharmacokinetics and reduce the potential for off-target effects.
Méthodes De Synthèse
Diclofenac can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide can then be converted to N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide by reaction with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have potential therapeutic effects in other conditions such as Alzheimer's disease, cancer, and diabetes.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERIWBNFOBTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)





![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)



methanone](/img/structure/B5879711.png)